Thiomyristoyl

描述

肉豆蔻酰硫醇是一种在科学界引起广泛兴趣的化合物,因为它对某些酶,尤其是沉默信息调节蛋白(SIRT)具有强烈的抑制活性。沉默信息调节蛋白是一系列依赖于 NAD+ 的脱酰基酶,参与多种生物过程,包括衰老、代谢和癌症。 肉豆蔻酰硫醇以其抑制 SIRT2 和 SIRT6 的能力而闻名,使其成为生化研究和潜在治疗应用中的宝贵工具 .

准备方法

合成路线和反应条件

肉豆蔻酰硫醇化合物的合成通常涉及制备肉豆蔻酰硫醇赖氨酸衍生物。一种常用的方法是使用 Fmoc-Lys(thiomyristoyl)-OH 作为构建块 最终产物通过固相肽合成获得 .

工业生产方法

虽然肉豆蔻酰硫醇的具体工业生产方法尚未广泛记载,但一般方法将涉及大规模肽合成技术。 这些方法可能包括自动化肽合成仪和高效液相色谱 (HPLC) 用于纯化 .

化学反应分析

科学研究应用

Scientific Research Applications

Thiomyristoyl has diverse applications in scientific research:

Chemistry

- Tool Compound : this compound is utilized as a tool compound to investigate the deacylation activity of sirtuins, providing insights into their biochemical pathways and interactions with substrates.

Biology

- Cellular Processes : The compound plays a crucial role in elucidating the functions of sirtuins in cellular mechanisms such as gene silencing, DNA repair, and chromosomal stability. Research has shown that this compound can selectively induce cytotoxicity in cancer cells while sparing normal cells .

Medicine

- Cancer Treatment : this compound has demonstrated potential as a therapeutic agent in cancer treatment. It has been shown to inhibit various cancer cell lines effectively; for instance, it inhibited 36 out of 56 cell lines tested by more than 50% at a concentration of 10 micromolar . The inhibition of SIRT2 leads to the degradation of the c-Myc oncoprotein, which is often overexpressed in cancers .

Target Enzymes

- SIRT2 : this compound selectively inhibits SIRT2, leading to significant effects on cellular processes associated with cancer progression.

- SIRT6 : The compound also acts on SIRT6, although its primary focus has been on SIRT2 due to its pronounced effects on cancer cells .

Biochemical Pathways

The inhibition of SIRT2 affects several pathways:

- Promotes c-Myc ubiquitination and degradation.

- Alters acetylation levels of histones and non-histone proteins, which can lead to changes in gene expression profiles .

Table 1: Inhibition Potency of this compound

| Compound | Target Enzyme | IC50 (μM) | Cell Type |

|---|---|---|---|

| This compound | SIRT2 | 10 | Various Cancer Cell Lines |

| This compound Peptide BH-TM4 | SIRT6 | 1.7 | Live Cells |

| This compound | Non-Cancerous | >50 | Normal Cell Lines |

Table 2: Selective Cytotoxicity Profile

| Cell Line | IC50 (μM) | Response |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.4 | Sensitive |

| MDA-MB-468 (Breast Cancer) | 10 | Sensitive |

| HEK293 (Normal) | >50 | Resistant |

Case Study 1: Anticancer Effects

A study conducted by Lin et al. demonstrated that this compound effectively inhibited SIRT2 in various cancer cell lines, leading to reduced levels of c-Myc. This study highlighted the potential for this compound as a targeted therapy for cancers driven by c-Myc overexpression .

Case Study 2: Developmental Therapeutics Program Screening

This compound was screened against approximately 60 cancer cell lines at the National Cancer Institute. The results indicated a broad spectrum of anticancer activity, particularly against leukemia and colorectal cancer cell lines . This underscores the compound's potential utility in developing new cancer therapies.

作用机制

肉豆蔻酰硫醇通过抑制沉默信息调节蛋白的脱酰基活性发挥其作用。该化合物与酶的活性位点结合,阻止从赖氨酸残基去除酰基。 这种抑制会影响沉默信息调节蛋白调节的各种细胞过程,包括基因表达、DNA 修复和代谢 .

相似化合物的比较

类似化合物

基于硫代乙酰胺的化合物: 这些化合物也抑制沉默信息调节蛋白,但与肉豆蔻酰硫醇相比效力较低.

AGK2: 一种具有不同结构特征的选择性 SIRT2 抑制剂.

SirReal2: 另一种具有不同结合特性的 SIRT2 抑制剂.

独特性

肉豆蔻酰硫醇的独特性在于其与酶的活性位点具有强烈的疏水相互作用,使其成为一种高效的抑制剂。 它能够抑制 SIRT2 和 SIRT6,使其有别于其他沉默信息调节蛋白抑制剂 .

生物活性

Thiomyristoyl, a derivative of myristic acid, has garnered significant attention in biomedical research due to its biological activity, particularly as an inhibitor of sirtuins, a family of NAD+-dependent deacylases. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Sirtuins

Sirtuins are a class of proteins that play critical roles in regulating cellular processes such as aging, metabolism, and stress responses. There are seven known human sirtuins (SIRT1-7), each with distinct functions and tissue distributions. Inhibitors of sirtuins have been explored for their potential therapeutic applications in cancer, neurodegenerative diseases, and metabolic disorders.

This compound compounds exhibit potent inhibitory effects on specific sirtuins:

- SIRT6 Inhibition : this compound peptides have been identified as effective cell-permeable inhibitors of SIRT6. They exploit the enzyme's defatty-acylase activity to modulate various biological pathways. The most potent this compound peptide demonstrated an IC50 value of 1.7 μM against SIRT6, indicating significant inhibition potential .

- SIRT2 Selectivity : A this compound lysine compound (TM) has shown remarkable selectivity towards SIRT2 with an IC50 value as low as 0.028 μM. This compound promotes the degradation of the c-Myc oncoprotein, which is crucial for tumor growth and maintenance in various cancers .

1. Anticancer Activity

Research has demonstrated that this compound compounds can selectively target cancer cells while sparing non-cancerous cells. In studies involving breast cancer models:

- In Vivo Efficacy : TM was tested in xenograft models using the triple-negative breast cancer cell line MDA-MB-231. Results showed that TM significantly inhibited tumor growth compared to control groups, with histopathological examinations revealing increased necrosis in tumors treated with TM .

- Cell Viability Assays : Various human breast cancer cell lines exhibited differential susceptibility to TM treatment, with non-cancerous cell lines showing much lower sensitivity .

2. Colitis Amelioration

Recent studies indicated that this compound can ameliorate ulcerative colitis (UC) by inhibiting T cell differentiation and metabolic reprogramming associated with UC progression. This suggests that this compound may have broader implications in inflammatory diseases .

Data Tables

The following tables summarize key findings regarding the inhibitory effects of this compound on different sirtuins:

| Compound | Target Sirtuin | IC50 (μM) | Biological Effect |

|---|---|---|---|

| This compound Peptide (BH-TM4) | SIRT6 | 1.7 | Inhibits deacetylation and promotes TNFα secretion |

| This compound Lysine (TM) | SIRT2 | 0.028 | Induces c-Myc degradation; anticancer effects |

| Other this compound Analogues | SIRT1/SIRT3 | >100 | Limited inhibition |

属性

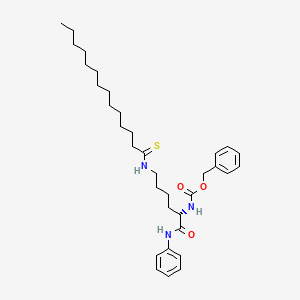

IUPAC Name |

benzyl N-[(2S)-1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQGLLUJIVNREL-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H51N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of Thiomyristoyl and how does this interaction affect cellular processes?

A1: this compound acts as a potent and cell-permeable inhibitor of Sirtuin 2 (SIRT2) [, , , , , ]. SIRT2 is a member of the sirtuin family of nicotinamide adenine dinucleotide-dependent protein lysine deacylases, involved in various cellular processes like gene expression, metabolism, and aging. By inhibiting SIRT2, this compound has been shown to:

- Block Th17 cell differentiation: this compound disrupts the STAT3/IL-6 signaling pathway, leading to decreased production of IL-17A and a lower percentage of Th17 cells [, ]. This effect is linked to its ability to ameliorate colitis in mouse models.

- Promote K-Ras4a lysine fatty-acylation: While SIRT2 typically removes fatty acyl groups from K-Ras4a, this compound inhibits this demyristoylation activity, leading to increased K-Ras4a lysine fatty-acylation [].

- Induce cell cycle arrest and apoptosis: Inhibition of SIRT2 by this compound has been linked to decreased cell growth, inhibited clonogenic potential, and ultimately cell death in certain cancer cells [, ].

Q2: How does the structure of this compound contribute to its activity and selectivity towards SIRT2?

A2: While the provided abstracts don't offer detailed structural data on this compound itself, research suggests it acts as a substrate mimic for SIRT2 [, ]. The this compound group likely occupies the enzyme's active site, preventing the binding and deacylation of its natural substrates.

Q3: What in vitro and in vivo models have been used to investigate the efficacy of this compound?

A3: Researchers have employed various models to study this compound's effects:

- In vitro: this compound's impact on Th17 cell differentiation has been assessed using human peripheral blood mononuclear cells (PBMCs) differentiated in vitro []. Additionally, its effects on cell proliferation, clonogenicity, and apoptosis have been studied in various cancer cell lines [, ].

- In vivo: this compound's therapeutic potential in colitis has been investigated using a dextran sulphate sodium salt (DSS)-induced colitis mouse model [, ]. It has also shown promising results in an orthotopic xenograft model of atypical teratoid rhabdoid tumor (ATRT) [].

Q4: What are the limitations of this compound and what strategies are being explored to overcome them?

A4: One major limitation of this compound is its low aqueous solubility, which can hinder its bioavailability and clinical application []. To address this, researchers have developed a glucose-conjugated this compound analog with improved solubility []. This analog, though not cell permeable itself, allowed for the crystallization and structural analysis of the SIRT2-inhibitor complex, paving the way for structure-based drug design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。